N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N7O3 and its molecular weight is 329.32. The purity is usually 95%.
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Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that exhibits significant biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a pyrazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The synthesis typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds, leading to the formation of the oxadiazole structure. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole rings. For example, derivatives similar to this compound have shown moderate cytotoxic effects against various cancer cell lines. In one study, compounds were evaluated for their ability to inhibit cell viability in vitro, with some derivatives achieving over 50% inhibition at concentrations as low as 10 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 8.5 |
Compound B | MCF7 | 12.0 |
N-(...) | A549 | 9.7 |
Anti-inflammatory Activity
Compounds with similar structures have also been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays have demonstrated that certain derivatives can achieve higher selectivity for COX-2 compared to COX-1, suggesting a favorable therapeutic profile .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:
- Receptor Modulation : Compounds containing oxadiazole rings have been shown to act as modulators of various receptors such as S1P receptors .
- Enzyme Inhibition : The inhibition of key enzymes involved in cancer progression and inflammation has been documented .
Case Studies
A notable case study involved the evaluation of a series of oxadiazole-containing compounds for their anticancer activity against human lung cancer cells (A549). The study reported that several derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics .
Another investigation assessed the anti-inflammatory effects of similar compounds in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and improvement in clinical symptoms .
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3/c1-3-21-8-9(6-16-21)13-17-11(24-19-13)7-15-14(23)10-4-5-12(22)20(2)18-10/h4-6,8H,3,7H2,1-2H3,(H,15,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPSPLIXIVYAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.